
Dibutyltin dioleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyltin(2+);(Z)-octadec-9-enoate is an organotin compound that has garnered significant interest due to its versatile applications in various fields. . Dibutyltin(2+);(Z)-octadec-9-enoate, specifically, is a derivative of dibutyltin, which is widely used as a catalyst in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltin dioleate typically involves the reaction of dibutyltin oxide with octadec-9-enoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Bu2SnO+C18H34O2→Bu2Sn(OOC-C18H33)2
In this reaction, dibutyltin oxide (Bu₂SnO) reacts with octadec-9-enoic acid (C₁₈H₃₄O₂) to form this compound. The reaction is typically carried out in the presence of a solvent such as toluene or ethanol to facilitate the reaction and improve the yield .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of surfactants and controlled reaction environments are common practices to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Dibutyltin(2+);(Z)-octadec-9-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The compound can undergo substitution reactions where the octadec-9-enoate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Dibutyltin dioleate include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield dibutyltin oxide, while substitution reactions can produce various organotin derivatives .
科学研究应用
Dibutyltin(2+);(Z)-octadec-9-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the synthesis of polyurethanes and other polymers.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
作用机制
The mechanism of action of Dibutyltin dioleate involves its interaction with various molecular targets and pathways. As a catalyst, the compound facilitates the formation of urethanes by reacting with isocyanates and alcohols. The catalytic activity is attributed to the ability of the dibutyltin moiety to coordinate with the reactants, thereby lowering the activation energy and accelerating the reaction .
相似化合物的比较
Similar Compounds
Similar compounds to Dibutyltin dioleate include:
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin dichloride
Comparison
Compared to other dibutyltin compounds, this compound is unique due to its specific functional group, which imparts distinct chemical and physical properties. For instance, the presence of the octadec-9-enoate group enhances its solubility in organic solvents and its reactivity in certain chemical reactions .
属性
IUPAC Name |
dibutyltin(2+);(Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFFJJAOMMAGFE-BGSQTJHASA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84O4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13323-62-1 |
Source


|
| Record name | 1,1′-(Dibutylstannylene) di-(9Z)-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13323-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
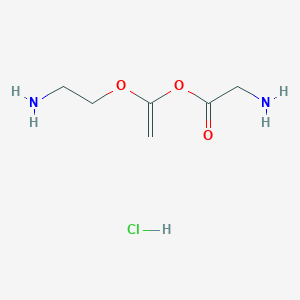
![(1S,5Z,7R,9S,11Z,13S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione](/img/structure/B8083418.png)
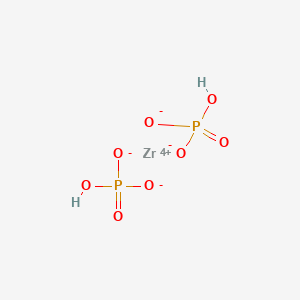
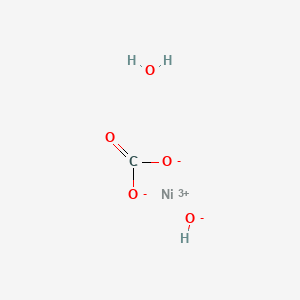
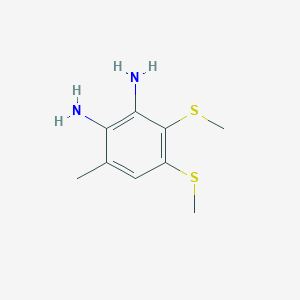
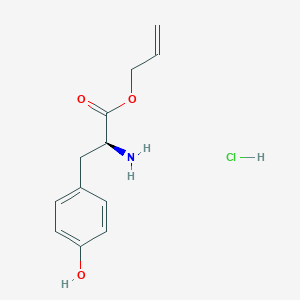
![methyl (4R,5S)-5-[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-hydroxymethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B8083446.png)
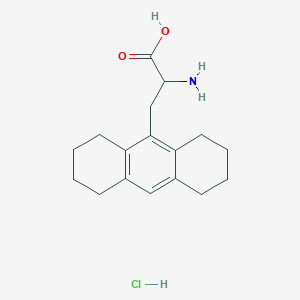
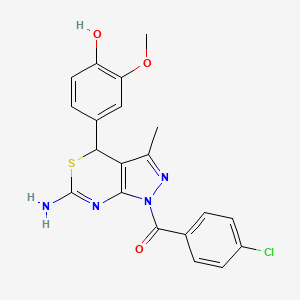
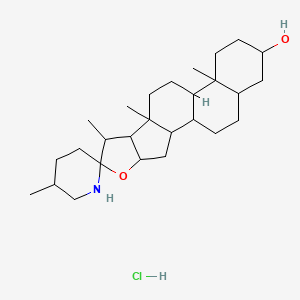
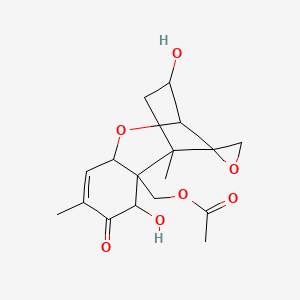
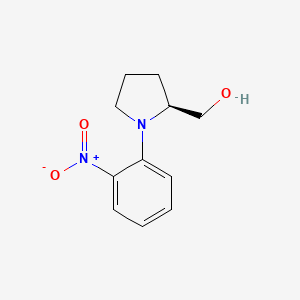
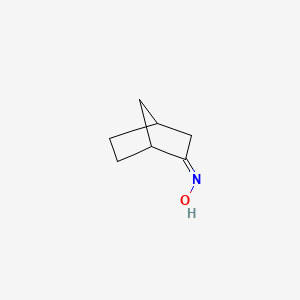
![disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate](/img/structure/B8083533.png)
